4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide
Description
Historical Context of Sulfonamide Derivatives in Antimicrobial and Enzyme-Targeted Drug Discovery
The discovery of sulfonamides in the 1930s marked a transformative milestone in chemotherapy. Prontosil, the first sulfonamide prodrug, demonstrated unprecedented efficacy against streptococcal infections by metabolizing into sulfanilamide, the active antibacterial agent. This breakthrough validated sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. By obstructing the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, sulfonamides deprive bacteria of tetrahydrofolate, an essential cofactor for nucleotide synthesis.
Beyond their antimicrobial roots, sulfonamides diversified into non-antibacterial applications through structural modifications. The integration of sulfonamide groups into thiazide diuretics (e.g., hydrochlorothiazide) and carbonic anhydrase inhibitors (e.g., acetazolamide) underscored their versatility. For instance, acetazolamide’s inhibition of carbonic anhydrase isoforms demonstrated the potential for sulfonamides to modulate human enzymes, expanding their utility to glaucoma and epilepsy treatment. This adaptability stems from the sulfonamide group’s capacity to coordinate zinc ions in metalloenzymes and participate in hydrogen-bonding networks, enabling precise interactions with diverse biological targets.
| Sulfonamide Derivative | Primary Target | Therapeutic Application | Key Structural Feature |
|---|---|---|---|
| Sulfanilamide | DHPS | Antibacterial | Simple benzenesulfonamide |
| Acetazolamide | Carbonic anhydrase | Glaucoma, epilepsy | Thiadiazole-sulfonamide |
| Hydrochlorothiazide | Na+/Cl− cotransporter | Hypertension | Benzothiadiazine-sulfonamide |
| Celecoxib | COX-2 | Inflammation | Pyrazole-sulfonamide |
Emergence of Pyrimidine-Sulfonamide Hybrids as Multifunctional Pharmacophores
The fusion of pyrimidine heterocycles with sulfonamide motifs represents a strategic advancement in medicinal chemistry. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, offers a rigid scaffold for optimizing drug-receptor interactions through π-π stacking, hydrogen bonding, and hydrophobic effects. When conjugated with sulfonamides, these hybrids gain dual functionality: the sulfonamide group anchors the molecule to enzymatic active sites, while the pyrimidine ring enables additional interactions with auxiliary binding pockets.
In 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide, the 4-fluorophenyl substitution on the pyrimidine ring introduces electron-withdrawing effects that enhance metabolic stability and modulate lipophilicity. Fluorine’s small atomic radius and high electronegativity improve membrane permeability without steric hindrance, a feature leveraged in numerous FDA-approved drugs. The amino group on the benzenesulfonamide core further facilitates hydrogen bonding with conserved residues in target enzymes, such as the Thr199 and Glu106 residues in human carbonic anhydrase II.
Recent studies on pyrimidine-sulfonamide hybrids highlight their broad applicability. For example, sulfapyridine—a early sulfonamide-pyrimidine conjugate—exemplified the synergy between these moieties in treating bacterial pneumonia. Modern derivatives exhibit inhibitory activity against β- and γ-class carbonic anhydrases in pathogens like Burkholderia pseudomallei, underscoring their potential in antimicrobial therapy. The structural plasticity of these hybrids allows fine-tuning for selective inhibition, minimizing off-target effects on human isoforms.
Properties
IUPAC Name |
4-amino-N-[4-(4-fluorophenyl)pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-24(22,23)14-7-5-13(18)6-8-14/h1-10H,18H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGZCFGHGXVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and guanidine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Sulfonamides, including 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide, are known for their role as antimicrobial agents. The presence of the pyrimidine moiety enhances their efficacy against a range of bacterial strains. This compound has been studied for its potential as a broad-spectrum antibiotic, particularly against resistant bacterial infections.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant inhibitory effects against various pathogens. For instance, studies have shown that compounds related to this compound can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival.
The biological activity of this compound extends beyond antimicrobial effects. It has been investigated for its impact on cardiovascular health and its potential role in modulating blood pressure.
Cardiovascular Applications
Recent studies have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated heart models. For example, the compound has shown promise in reducing perfusion pressure through mechanisms involving calcium channel modulation, suggesting potential applications in treating hypertension and other cardiovascular conditions .
In Vivo Studies
In an experimental setting involving isolated rat hearts, researchers assessed the effects of various benzenesulfonamides on perfusion pressure. The results indicated that this compound significantly reduced perfusion pressure compared to controls, highlighting its potential as a therapeutic agent for managing cardiovascular diseases .
Pharmacokinetic Properties
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models suggest that the compound exhibits favorable pharmacokinetic properties, making it suitable for further development as a drug candidate .
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Structural and Functional Insights
Electron-Withdrawing Groups (EWGs):
- The 4-fluorophenyl group in PPA14 enhances metabolic stability and binding to cellular targets via hydrophobic and electrostatic interactions .
- In contrast, the 2-chlorophenyl group in PPA15 provides similar anticancer activity but may increase hepatotoxicity due to higher lipophilicity .
Heterocyclic Modifications: Sulfadiazine lacks aryl substitutions on the pyrimidine ring, resulting in antibacterial rather than anticancer activity . The thiazole ring in Ro-61-8048 contributes to its nanomolar KMO inhibition by optimizing steric fit within the enzyme’s active site .
Metabolic Stability:
- Fluorine in PPA14 reduces oxidative metabolism, as seen in sulfamethazine , which undergoes acetylation and glucuronidation .
Research Findings and Clinical Implications
- Blood-Brain Barrier (BBB) Penetration: Fluorinated sulfonamides (e.g., Ro-61-8048) demonstrate improved log P values, enabling CNS-targeted therapies .
- Antimicrobial vs. Anticancer Selectivity: Structural tweaks redirect activity; sulfadiazine’s simplicity favors antimicrobial use, while complex aryl substitutions (e.g., PPA14) enhance anticancer specificity .
Biological Activity
4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is structurally related to sulfadiazine, which is widely used as an anti-infective agent. Understanding its biological activity can lead to insights into its therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a fluorophenyl group and a pyrimidine moiety, which are critical for its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and enzyme inhibition properties.
Antimicrobial Activity
- Mechanism of Action : Similar to other sulfonamides, this compound inhibits bacterial growth by interfering with folic acid synthesis. It competes with para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria .
- Target Organisms : The compound has shown effectiveness against a range of sensitive bacteria including Escherichia coli, Staphylococcus aureus, and protozoa such as Toxoplasma gondii and Plasmodium spp. .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on various enzymes:
- Carbonic Anhydrases (CAs) : Inhibition studies have demonstrated that derivatives of benzenesulfonamide exhibit significant inhibition against cytosolic CA isozyme I and II, as well as transmembrane isozymes . The inhibition constants (Ki values) indicate a strong binding affinity.
Case Studies
- Sulfadiazine Analogs : A study explored the structural modifications of sulfadiazine analogs, including the fluorinated derivative. The findings indicated improved solubility and bioavailability compared to traditional sulfonamides, suggesting potential for enhanced therapeutic efficacy .
- Bruton's Tyrosine Kinase (Btk) Inhibition : Another investigation reported that similar compounds could selectively inhibit Btk, which plays a crucial role in autoimmune diseases and certain cancers. This inhibition may provide a pathway for developing treatments for conditions such as rheumatoid arthritis and lymphomas .
Research Findings
- Crystallography Studies : Detailed crystallographic studies have provided insights into the solid-state properties of the compound, revealing polymorphic forms that could influence its solubility and stability .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics, although further studies are needed to fully understand its metabolic pathways and half-life in vivo.
Q & A
Q. What are the recommended synthetic routes for 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide, and how can intermediates be optimized?
The compound is typically synthesized via nucleophilic substitution between 4-aminobenzenesulfonamide and halogenated pyrimidine derivatives. Key intermediates include 4-(4-fluorophenyl)-2-chloropyrimidine, which reacts with the sulfonamide group under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization involves adjusting reaction temperature (70–100°C) and stoichiometric ratios (1:1.2 for sulfonamide:halogenated pyrimidine) to minimize byproducts. Intermediate purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can the structural integrity of the compound be validated post-synthesis?
Use a combination of:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, pyrimidine protons at δ 8.3–8.6 ppm) .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1 for C₁₆H₁₄FN₄O₂S) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., sulfonamide N–H···O interactions) .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR) due to its sulfonamide-pyrimidine core, which mimics ATP-binding motifs . Modifications at the 4-fluorophenyl or pyrimidine positions enhance selectivity. For example, replacing the fluorophenyl group with a trifluoromethyl moiety (as in ) improves metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Systematic SAR involves:
- Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increases electrophilicity, enhancing target binding .
- Sulfonamide modification : Replacing the amino group with methylsulfonyl (e.g., ) improves solubility and bioavailability .
- Fluorophenyl optimization : Para-substitution with bulkier groups (e.g., isopropyl) reduces off-target effects . Validate via molecular docking (e.g., AutoDock Vina) and in vitro kinase assays .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigate by:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine as a pan-kinase inhibitor) .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere .
- Cross-validation : Compare results with structurally analogous compounds (e.g., ’s imidazopyrimidine derivatives) .
Q. How can computational methods optimize reaction conditions for novel derivatives?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., B3LYP/6-31G* level) .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., DMF vs. acetonitrile) .
- Machine learning : Train models on existing synthetic data (e.g., reaction temperature, catalyst loading) to predict optimal conditions for new derivatives .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Key challenges include:
- Intermediate stability : 4-Aminobenzenesulfonamide degrades under prolonged heating; use flow chemistry for rapid mixing and temperature control .
- Purification : Replace column chromatography with antisolvent crystallization (e.g., adding water to THF solutions) .
- Byproduct formation : Monitor via in-situ IR spectroscopy to detect sulfonic acid side products and adjust pH (7.5–8.5) .
Q. How does the compound’s pharmacokinetic profile influence preclinical development?
- Metabolic stability : Cytochrome P450 (CYP3A4) assays reveal rapid oxidation of the 4-fluorophenyl group; mitigate by deuterating labile C–H bonds .
- Solubility : Poor aqueous solubility (logP ~3.2) necessitates formulation with cyclodextrins or lipid nanoparticles .
- Toxicity : Ames tests and hepatocyte assays identify genotoxic metabolites; structural modifications (e.g., replacing fluorine with methyl) reduce toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
